molecular formula C10H15NO B1644674 (3-(Ethoxymethyl)phenyl)methanamine

(3-(Ethoxymethyl)phenyl)methanamine

Cat. No.: B1644674
M. Wt: 165.23 g/mol
InChI Key: DATNMSZJTNSMAV-UHFFFAOYSA-N
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Description

(3-(Ethoxymethyl)phenyl)methanamine is a primary amine derivative featuring a phenyl ring substituted with an ethoxymethyl group (-CH₂-O-CH₂CH₃) at the meta position (C3). The compound’s synthetic versatility allows for modifications at the phenyl ring or amine group, enabling tailored physicochemical and pharmacological properties.

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

[3-(ethoxymethyl)phenyl]methanamine

InChI

InChI=1S/C10H15NO/c1-2-12-8-10-5-3-4-9(6-10)7-11/h3-6H,2,7-8,11H2,1H3

InChI Key

DATNMSZJTNSMAV-UHFFFAOYSA-N

SMILES

CCOCC1=CC=CC(=C1)CN

Canonical SMILES

CCOCC1=CC=CC(=C1)CN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare (3-(Ethoxymethyl)phenyl)methanamine with structurally related methanamine derivatives from the evidence, focusing on synthesis, biological activity, and physicochemical properties.

Table 1: Key Comparisons of Phenylmethanamine Derivatives

Compound Name (Substituents) Synthesis Yield Key Biological Activity Physicochemical Properties Key Evidence
(5-Methyl-1H-pyrazol-3-yl)methanamine (13au) 91% GPCR kinase 2 inhibition NMR: δ 7.45–7.90 (aromatic protons)
(5-Phenylfuran-2-yl)methanamine (20, 21) Not reported SIRT2 inhibition (IC₅₀ ~10–100 μM) clogP: 5.14 (21); clogS: -4.43 (12)
(3-(Trifluoromethyl)phenyl)methanamine (11, 8) 64%–78% Antiplasmodial activity; p97 ATPase inhibition Lipophilic (CF₃ group enhances logP)
(4-(Benzyloxy)phenyl)methanamine (A19–A34) Not reported Alaninamide derivatization for drug design Polar (benzyloxy enhances solubility)
(Pyridin-4-yl-imidazo[1,2-b]pyridazin)methanamine 20% Antimalarial activity (IC₅₀ <1 μM) NMR: δ 8.66–3.81 (aromatic/amine)

Structural and Functional Insights

Substituent Effects on Synthesis Efficiency :

  • Pyrazolyl-substituted methanamines (e.g., 13au) achieve high yields (91%) due to stable intermediates and efficient coupling . In contrast, pyridinyl-imidazo derivatives (e.g., compound 19) require recrystallization, reducing yields to 20% .
  • The trifluoromethyl group in (3-(trifluoromethyl)phenyl)methanamine enhances lipophilicity but complicates synthesis, requiring Pd-catalyzed cross-coupling (64% yield) .

Biological Activity :

  • Enzyme Inhibition : Urea-linked (5-phenylfuran-2-yl)methanamine derivatives (e.g., compound 21) show potent SIRT2 inhibition (33% at 10 μM), outperforming thiourea or amide linkers .
  • Antimicrobial Action : Pyridinyl-imidazo methanamines exhibit sub-micromolar antiplasmodial activity, attributed to π-stacking interactions with target enzymes .
  • Kinase Modulation : Pyrazolylmethanamines (e.g., 13au) demonstrate selectivity for GPCR kinase 2, likely due to hydrogen bonding with the pyrazole nitrogen .

Physicochemical Properties :

  • Lipophilicity : Trifluoromethyl groups increase clogP (e.g., compound 21: clogP 5.14), enhancing membrane permeability but risking metabolic instability .
  • Solubility : Benzyloxy substituents (e.g., A19–A34) improve aqueous solubility, critical for oral bioavailability .
  • Spectroscopic Features : ¹H NMR shifts (e.g., δ 3.81 for amine protons in compound 19) help confirm structural integrity during synthesis .

Critical Analysis of Substituent Impact

  • Ethoxymethyl vs.
  • Heterocyclic vs. Aromatic Substituents : Pyrazolyl and furanyl groups (e.g., 13au, 20) enhance target binding via heteroatom interactions, whereas simple phenyl rings rely on van der Waals forces .
  • Linker Groups : Urea linkers in (5-phenylfuran-2-yl)methanamines improve SIRT2 inhibition over amides or sulfonamides, emphasizing the role of hydrogen bonding .

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